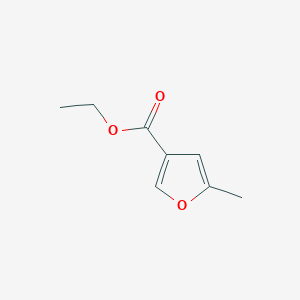

Ethyl 5-methylfuran-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-methylfuran-3-carboxylate is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is ethyl 5-methyl-3-furoate .

Synthesis Analysis

The synthesis of polysubstituted furans, such as Ethyl 5-methylfuran-3-carboxylate, has been achieved through various methods. One such method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The InChI code for Ethyl 5-methylfuran-3-carboxylate is 1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Physical And Chemical Properties Analysis

Ethyl 5-methylfuran-3-carboxylate is a liquid at room temperature . It has a boiling point of 69-71°C at 6 mmHg . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Ethyl 5-methylfuran-3-carboxylate serves as a precursor in the synthesis of compounds with significant biological activities. For instance, it’s used to create molecules with anticancer properties and inhibitors for enzymes like phosphoinositide 3-kinase . Its derivatives have been found to inhibit insulin secretion, suggesting potential applications in diabetes research .

Development of Antiparasitic Agents

This compound is also instrumental in developing antiparasitic agents. Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates, synthesized from Ethyl 5-methylfuran-3-carboxylate, exhibit antiparasitic activity, which could lead to new treatments for parasitic infections .

Selective Enzyme Inhibition

Researchers have utilized Ethyl 5-methylfuran-3-carboxylate to synthesize selective β-galactosidase inhibitors. These inhibitors have applications in studying cellular processes and developing therapeutic agents for diseases where β-galactosidase activity is a factor .

Safety and Hazards

The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Zukünftige Richtungen

The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .

Wirkmechanismus

Target of Action

This compound belongs to the class of furan-3-carboxylates, which have been found to possess significant biologically active properties . .

Biochemical Pathways

Furan-3-carboxylates, in general, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Eigenschaften

IUPAC Name |

ethyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVHSZJXVCZRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490767 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylfuran-3-carboxylate | |

CAS RN |

26501-83-7 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

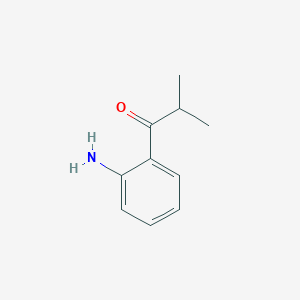

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

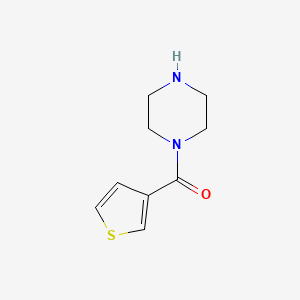

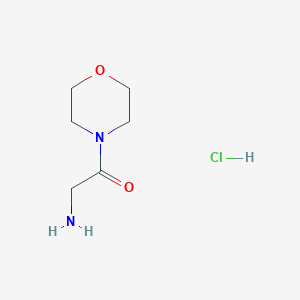

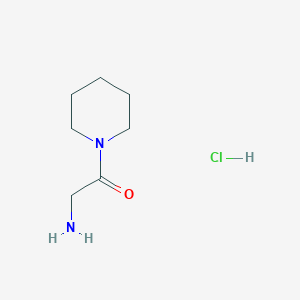

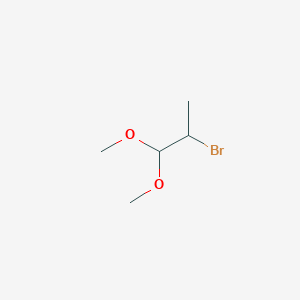

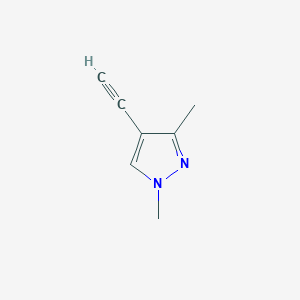

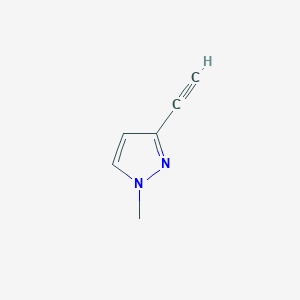

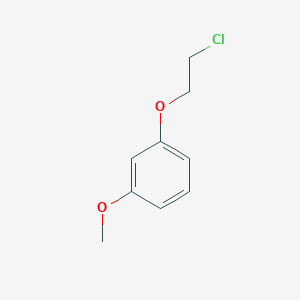

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)